Kaempferol Di-O-methoxymethyl Ether
CAS No.: 1329801-99-1
Cat. No.: VC0140264
Molecular Formula: C19H18O8
Molecular Weight: 374.345
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1329801-99-1 |
---|---|
Molecular Formula | C19H18O8 |
Molecular Weight | 374.345 |
IUPAC Name | 3,5-dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]chromen-4-one |
Standard InChI | InChI=1S/C19H18O8/c1-23-9-25-12-5-3-11(4-6-12)19-18(22)17(21)16-14(20)7-13(26-10-24-2)8-15(16)27-19/h3-8,20,22H,9-10H2,1-2H3 |
Standard InChI Key | DEKADMRWDRKBMB-UHFFFAOYSA-N |
SMILES | COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OCOC)O)O |
Introduction
Chemical Identity and Structural Characteristics
Kaempferol Di-O-methoxymethyl Ether is a modified flavonol compound derived from kaempferol through the addition of methoxymethyl ether groups at specific hydroxyl positions. The compound is characterized by a distinct molecular structure that maintains the flavonoid backbone while introducing protective groups that potentially enhance its stability and bioavailability. These structural modifications represent a significant area of research interest in medicinal chemistry, particularly in the development of enhanced phytochemical derivatives with improved pharmacological profiles .
Molecular Properties
Kaempferol Di-O-methoxymethyl Ether possesses several defining chemical characteristics that distinguish it from the parent kaempferol molecule. The compound is officially registered in chemical databases with specific identifiers that facilitate its tracking across research publications and chemical repositories. These identifiers and basic molecular properties are essential for researchers investigating this compound's potential applications.
Property | Value |
---|---|
PubChem CID | 71749664 |
Molecular Formula | C19H18O8 |
Molecular Weight | 374.3 g/mol |
IUPAC Name | 3,5-Dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-4H-1-benzopyran-4-one |
CAS Registry Number | 1329801-99-1 |
Creation Date in PubChem | November 1, 2013 |
Last Modified in PubChem | April 5, 2025 |
Structural Features
Relationship to Parent Compound Kaempferol
Understanding Kaempferol Di-O-methoxymethyl Ether requires contextualizing it within the broader family of kaempferol derivatives. Kaempferol itself is a widely studied flavonoid present in approximately 80% of plant-based foods, including various fruits, vegetables, and herbs such as broccoli, kale, cabbage, strawberries, and tea .
Kaempferol Overview
Kaempferol (KMF) has been extensively investigated for its diverse biological activities and potential health benefits. This natural flavonol demonstrates significant modulatory effects on various signaling pathways implicated in multiple pathological conditions. Research has shown that kaempferol exhibits antiproliferative, proapoptotic, anti-angiogenic, anti-metastatic, and antioxidant properties, making it a compound of significant interest in various therapeutic applications .
Biological Activity | Mechanism of Action |
---|---|
Antiproliferative | Cell cycle arrest at G0/G1 or G2/M transition points; inhibition of cyclins and cyclin-dependent kinases |
Proapoptotic | Induction of apoptosis via multiple pathways |
Anti-angiogenic | Inhibition of HIF-1α, VEGF expression, and ERK-NFκB-cMyc-p21-VEGF signaling |
Anti-metastatic | Suppression of EMT proteins, MMPs, and associated signaling molecules |
Antioxidant | Scavenging of reactive oxygen species; enhancement of antioxidant enzyme expression |
Significance of Methoxymethyl Ether Modifications
Synthetic Approaches and Chemical Analysis
Analytical Characterization
Analytical techniques for the characterization and identification of Kaempferol Di-O-methoxymethyl Ether include various spectroscopic and chromatographic methods. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and high-performance liquid chromatography (HPLC) are commonly employed to confirm the structure and purity of such compounds. The chemical shifts in 1H and 13C NMR spectra provide valuable information about the position of the methoxymethyl ether groups on the kaempferol scaffold .
Comparative Analysis with Other Kaempferol Derivatives
Structure-Activity Relationship
The biological activities of flavonoids are strongly influenced by their structural features, including the pattern of hydroxylation, glycosylation, and other modifications. The selective protection of hydroxyl groups at positions 7 and 4' in Kaempferol Di-O-methoxymethyl Ether, while leaving the hydroxyl groups at positions 3 and 5 free, may significantly impact its interaction with biological targets compared to other kaempferol derivatives.
Derivative Type | Modification Pattern | Potential Impact on Activity |
---|---|---|
Parent Kaempferol | Free hydroxyl groups at positions 3, 5, 7, and 4' | Baseline activity profile with good antioxidant properties but limited bioavailability |
Kaempferol Di-O-methoxymethyl Ether | Protected hydroxyl groups at positions 7 and 4' | Potentially enhanced bioavailability and altered target specificity |
Kaempferol Glycosides | Sugar moieties at various positions | Improved water solubility but potentially reduced cellular uptake |
Methylated Kaempferol | Methyl groups replacing hydrogen in hydroxyl groups | Enhanced hydrophobicity and metabolic stability |
Pharmacokinetic Considerations
Research Gaps and Future Directions
Current Research Limitations
Despite the potential therapeutic significance of Kaempferol Di-O-methoxymethyl Ether, specific research on this compound appears limited based on the provided search results. The compound is primarily documented in chemical databases with structural information, but detailed studies on its biological activities, pharmacokinetics, and therapeutic applications remain to be conducted. This represents a significant research gap in the field of flavonoid derivatives.
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